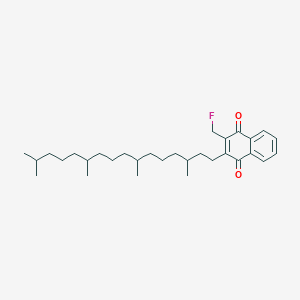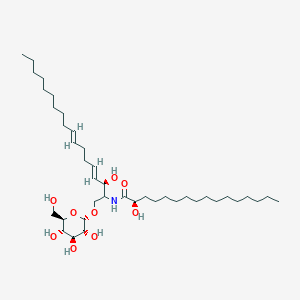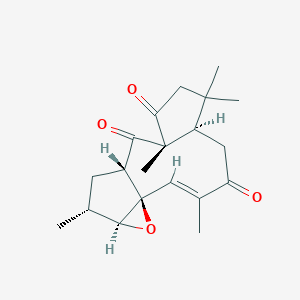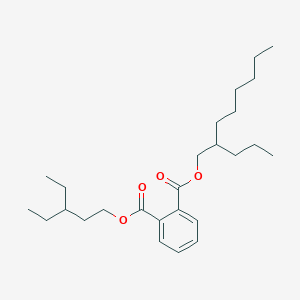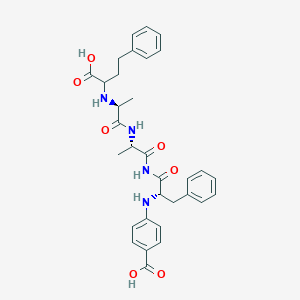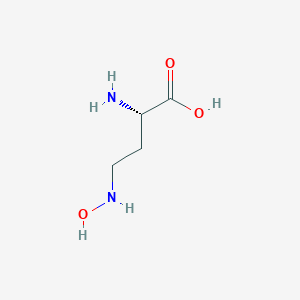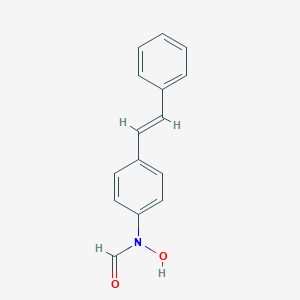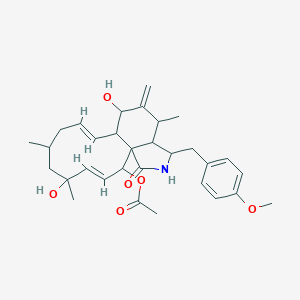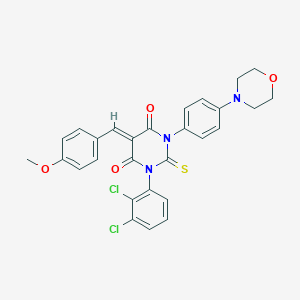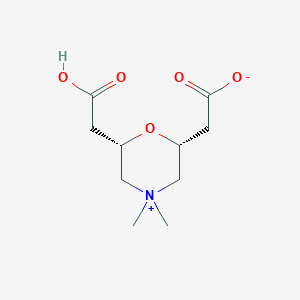
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Vue d'ensemble
Description
Bis(carboxymethyl) compounds are a broad group of compounds that contain two carboxymethyl groups. They are often used in various chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium” are not available, similar compounds such as 2,6-bis(hydroxymethyl)pyridine have been synthesized using whole-cell biocatalysis .Chemical Reactions Analysis
The chemical reactions involving bis(carboxymethyl) compounds can vary widely depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Applications De Recherche Scientifique
Luminescent Rhenium(I) N-Heterocyclic Carbene Complexes : This study discusses complexes containing 4,4‘-bis(carbomethoxy)-2,2‘-bipyridine, a compound structurally related to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, and their excited-state properties. These complexes show emission at room temperature and are studied for their potential in luminescence applications (Xue et al., 1998).
Hemiacylcarnitiniums as Carnitine Acyltransferase Inhibitors : The synthesis of related morpholinium compounds and their enzymatic evaluations as inhibitors of carnitine acyltransferase is explored. This suggests potential applications in biochemistry and pharmacology (Gandour et al., 1992).
Platinum(II) NCN Pincer Complexes : The synthesis of related 2,6-bis(4‘,4‘-dimethyl-2‘-oxazolinyl)phenylplatinum(II) complexes is reported, indicating the use of such structures in catalysis for carbon-carbon bond formation (Fossey & Richards, 2004).
Europium(III) Luminescent Chelates : This research describes chelates formed with europium(III) and a compound similar to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, showing potential in developing luminescent materials (Latva et al., 1996).
Bis(cyclopeptide) for Sulfate Sensing : This study involves the development of a bis(cyclopeptide) for selective sensing of sulfate in aqueous solutions, indicating potential applications in analytical chemistry (Reyheller & Kubik, 2007).
Safety and Hazards
Orientations Futures
The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without specific information on “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium”, it’s difficult to predict future research directions .
Propriétés
IUPAC Name |
2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQZULQAKPXLL-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
CAS RN |
111690-58-5 | |
| Record name | 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



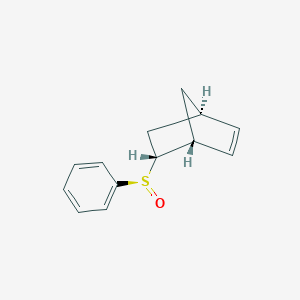
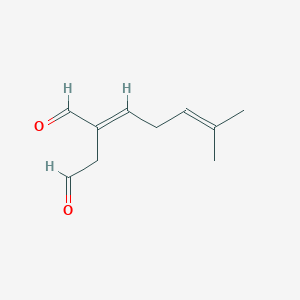
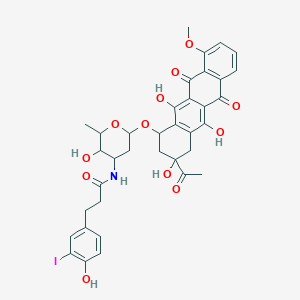
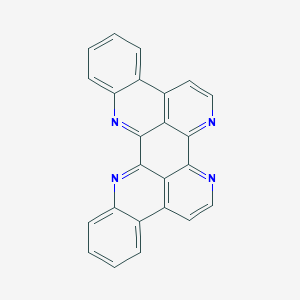
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
